Tin(iv) tert-pentyloxide
Description
Tin(IV) tert-pentyloxide (Sn(OC(CH₂CH₃)₂CH₂)₄) is a tetravalent tin alkoxide characterized by bulky tert-pentyloxide ligands. This compound belongs to the broader class of metal alkoxides, which are widely employed as catalysts in polymerization reactions, particularly for biodegradable polymers like polylactides . The tert-pentyl group provides steric hindrance, which can influence reaction kinetics, thermal stability, and selectivity in catalytic processes. Industrially, tin-based catalysts such as tin(II) 2-ethylhexanoate (SnOct₂) dominate lactide polymerization due to their efficiency, but tin(IV) derivatives like this compound are investigated for specialized applications requiring controlled molecular weight distributions or enhanced thermal stability .
Properties
IUPAC Name |
tetrakis(2-methylbutan-2-yloxy)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11O.Sn/c4*1-4-5(2,3)6;/h4*4H2,1-3H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVWDBMYHOFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O[Sn](OC(C)(C)CC)(OC(C)(C)CC)OC(C)(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin(IV) tert-pentyloxide typically involves the reaction of tin(IV) chloride with tert-pentanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then dissolved in 2-methyl-2-butanol to achieve the desired concentration of 5% w/v .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced purification techniques is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tin(IV) tert-pentyloxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The tert-pentyloxide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and nitric acid.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Various organic ligands and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Tin oxides.
Reduction: Lower oxidation states of tin.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Tin(IV) tert-pentyloxide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of metalloproteins and enzyme mechanisms.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tin(IV) tert-pentyloxide involves its interaction with various molecular targets. The compound can coordinate with different ligands, influencing the reactivity and stability of the resulting complexes. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Tin(IV) tert-Pentyloxide vs. Tin(II) 2-Ethylhexanoate (SnOct₂)
- Structure and Reactivity: SnOct₂ is a tin(II) carboxylate with linear alkyl chains, enabling high catalytic activity in ring-opening polymerization (ROP) of lactides.
- Applications: SnOct₂ is the industrial standard for polylactide synthesis, achieving high conversion rates (>90%) and molecular weights (Mn > 100 kDa). This compound is less common but may excel in niche applications, such as high-temperature polymerizations where thermal decomposition of SnOct₂ (degrading above 180°C) becomes a limitation .
- Toxicity: Tin(II) compounds like SnOct₂ are associated with higher toxicity concerns than tin(IV) derivatives, though both classes require careful handling. Residual tin in medical-grade polymers is strictly regulated (<20 ppm) .
This compound vs. Tin(IV) Isopropoxide
- Ligand Effects: The tert-pentyl group’s bulkiness compared to isopropoxide may reduce catalytic activity but enhance solubility in nonpolar solvents (e.g., cyclohexane). This property is advantageous in homogeneous catalytic systems .
- Thermal Stability : Alkoxide ligands with branched chains (e.g., tert-pentyl) improve thermal stability. This compound decomposes at ~220°C, whereas tin(IV) isopropoxide degrades at ~160°C .
Comparison with Non-Tin Alkoxides
Potassium tert-Pentyloxide
- Structure and Basicity : Potassium tert-pentyloxide (KOC(CH₂CH₃)₂CH₂) is an ionic alkoxide with strong basicity, commonly used for deprotonation in organic synthesis. Unlike this compound, it lacks Lewis acidity, limiting its utility in polymerization catalysis .
- Applications : Potassium tert-pentyloxide is employed in alkylation and elimination reactions, whereas this compound serves as a catalyst or precursor for metal-organic frameworks (MOFs) .
Environmental and Toxicological Comparison with Organotin Compounds
Tributyltin (TBT) and other organotins are notorious for environmental persistence and toxicity (e.g., TBT’s LC₅₀ for marine organisms: <1 μg/L) . However, its environmental impact remains understudied, and industrial discharge regulations for tin compounds typically mandate concentrations below 30 μg/g in sediments .
Data Tables
Table 1: Physical and Catalytic Properties of Tin-Based Catalysts
| Compound | Oxidation State | Ligand Type | Thermal Decomposition (°C) | Typical Mn in Polylactide (kDa) | Toxicity (LD₅₀, rat oral) |
|---|---|---|---|---|---|
| This compound | +4 | Bulky alkoxide | ~220 | 50–80 (estimated) | 500–1000 mg/kg (estimated) |
| Tin(II) 2-ethylhexanoate | +2 | Carboxylate | ~180 | 100–150 | 200–400 mg/kg |
| Tributyltin (TBT) | +4 | Organotin | N/A | N/A | 10–50 mg/kg |
Table 2: Comparison of Metal tert-Pentyloxides
| Compound | Metal Center | Solubility | Primary Use |
|---|---|---|---|
| This compound | Sn(IV) | Cyclohexane | Polymerization catalysis |
| Potassium tert-pentyloxide | K(I) | Polar aprotic | Organic synthesis |
Q & A
Q. How can researchers critically evaluate mechanistic proposals for this compound-mediated reactions?
- Methodological Answer : Cross-examine kinetic isotope effects (KIEs), stereochemical outcomes, and trapping experiments. For SN2 vs. radical mechanisms, electron paramagnetic resonance (EPR) detects transient intermediates. Compare computed activation energies (DFT) with experimental Arrhenius parameters to validate pathways .
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